1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile CAS number search
1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile CAS number search
This in-depth technical guide details the chemical identity, synthesis, and application of 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile , a specialized fluorinated heterocyclic building block.
Part 1: Executive Summary & Identification
In the realm of medicinal chemistry, the introduction of fluorine into heterocyclic scaffolds is a critical strategy for modulating metabolic stability (blocking metabolic soft spots) and lipophilicity (Bioisosterism). 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile represents a strategic intermediate, combining the electron-withdrawing nitrile group with a fluoroethyl motif.
While the 4-carbonitrile isomer (CAS 1427022-57-8) is more commonly indexed in public catalogs, the 3-carbonitrile isomer is a distinct, regiochemically significant building block often required for specific kinase inhibitor scaffolds (e.g., JAK or BTK inhibitors).
Chemical Identity Data
| Property | Specification |
| Chemical Name | 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile |
| Systematic Name | 1-(2-fluoroethyl)pyrazole-3-carbonitrile |
| Molecular Formula | C₆H₆FN₃ |
| Molecular Weight | 139.13 g/mol |
| CAS Registry Number | Not widely listed in public indices. Note: Closely related to 1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde (CAS 1427013-72-6). |
| SMILES | FCCn1c(C#N)ccn1 (Isomer 1,3-substitution) |
| InChI Key | Derivative specific (Predicted: InChI=1S/C6H6FN3/c7-2-4-10-3-1-6(5-8)9-10/h1,3H,2,4H2) |
| Key Related CAS | Parent: 1H-Pyrazole-3-carbonitrile (CAS 36650-74-5) 4-Isomer: 1-(2-fluoroethyl)-1H-pyrazole-4-carbonitrile (CAS 1427022-57-8) |
Part 2: Synthetic Pathways & Regioselectivity[1][2][3]
The synthesis of N-alkylated pyrazoles is governed by the tautomeric nature of the parent pyrazole ring. For 3-substituted pyrazoles, alkylation can occur at either nitrogen, leading to a mixture of 1,3- and 1,5- isomers.
Pathway A: Direct Alkylation (Nucleophilic Substitution)
This is the primary industrial route. The reaction involves treating 1H-pyrazole-3-carbonitrile with a fluoroethyl electrophile.
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Precursor: 1H-Pyrazole-3-carbonitrile (CAS 36650-74-5)
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Alkylating Agent: 1-Bromo-2-fluoroethane (CAS 762-49-2)
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Base/Solvent: Cesium Carbonate (
) in DMF or Acetonitrile.
Regioselectivity Challenge:
The lone pair on
Pathway B: Dehydration of Aldehyde/Oxime
To avoid regioselectivity issues, the fluoroethyl group can be installed before the nitrile formation, or by using a pre-functionalized hydrazine.
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Starting Material: 1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde (CAS 1427013-72-6).
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Step 1: Condensation with hydroxylamine to form the oxime.
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Step 2: Dehydration using Thionyl Chloride (
) or Trifluoroacetic Anhydride (TFAA) to yield the nitrile.
Part 3: Visualization of Reaction Logic
The following diagram illustrates the divergent synthesis pathways and the critical regioselectivity node.
Caption: Figure 1. Divergent synthetic pathways showing direct alkylation (regioselective) vs. functional group interconversion.
Part 4: Experimental Protocols
Protocol 1: Direct Alkylation (Standard Lab Scale)
Objective: Synthesis of 1-(2-fluoroethyl)-1H-pyrazole-3-carbonitrile via
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Preparation:
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Charge a reaction flask with 1H-pyrazole-3-carbonitrile (1.0 eq) and Cesium Carbonate (2.0 eq).
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Add anhydrous DMF (Dimethylformamide) [0.5 M concentration relative to pyrazole].
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Stir at Room Temperature (RT) for 15 minutes to deprotonate the pyrazole.
-
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Alkylation:
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Add 1-bromo-2-fluoroethane (1.2 eq) dropwise. Caution: Alkylating agent.
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Heat the mixture to 60°C and stir for 4–6 hours. Monitor by LC-MS or TLC (Hexane:EtOAc 3:1).
-
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Work-up:
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Dilute the reaction mixture with water and extract with Ethyl Acetate (3x).
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Wash the combined organic layers with brine, dry over
, and concentrate under vacuum.
-
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Purification (Critical Step):
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The crude residue will contain a mixture of isomers (typically 4:1 to 9:1 ratio favoring the 1,3-isomer).
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Column Chromatography: Silica gel elution with a gradient of 0-40% Ethyl Acetate in Hexanes.
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Identification: The 1,3-isomer (Target) typically elutes after the 1,5-isomer due to higher polarity of the exposed nitrile dipole, though this must be confirmed by NOE (Nuclear Overhauser Effect) NMR studies.
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Protocol 2: Aldehyde Dehydration (High Purity Route)
Objective: Conversion of 1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde to the nitrile.
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Oxime Formation:
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Dissolve 1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde (1.0 eq) in Ethanol.
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Add Hydroxylamine hydrochloride (1.5 eq) and Sodium Acetate (1.5 eq).
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Stir at RT for 2 hours. Concentrate and extract to yield the crude oxime.
-
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Dehydration:
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Dissolve the crude oxime in DCM (Dichloromethane).
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Cool to 0°C. Add Triethylamine (3.0 eq) followed by Trifluoroacetic Anhydride (TFAA) (1.2 eq) dropwise.
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Stir for 1 hour, allowing to warm to RT.
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Quench with saturated
. Extract with DCM. -
Result: This route yields the 3-carbonitrile exclusively, as the regiochemistry is fixed in the starting material.
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Part 5: References
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Sigma-Aldrich. 1H-Pyrazole-3-carbonitrile (CAS 36650-74-5) Product Specification.Link
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ChemScene. 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde (CAS 1427013-72-6).Link
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12921228, 1H-Pyrazole-3-carbonitrile. Retrieved from [Link]
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Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[1] Journal of Organic Chemistry, 73(6), 2412-2415. (Grounding for regioselectivity logic). Link
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Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[2] Journal of Organic Chemistry, 87(15), 10018-10025.[2] Link[2]
